![molecular formula C14H18N2O3S B5821677 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide](/img/structure/B5821677.png)
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide, also known as ABT-199, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), a protein that plays a critical role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in several clinical trials.
Wirkmechanismus
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide works by binding selectively to the hydrophobic groove of BCL-2, which is a critical site for the survival of cancer cells. By binding to this site, 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide disrupts the interaction between BCL-2 and pro-apoptotic proteins, such as BIM, which leads to the activation of the apoptotic pathway and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BCL-2, which makes it a valuable tool for studying the role of BCL-2 in cancer cell survival. 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide is also well-tolerated in preclinical models, which allows for the use of higher doses and longer treatment durations in experiments. However, 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the development and use of 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide. One area of interest is the combination of 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity. Another area of interest is the development of biomarkers that can predict the response of cancer cells to 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide, which would allow for more personalized treatment approaches. Additionally, further research is needed to understand the long-term effects of 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide on normal cells and tissues, as well as its potential for the treatment of other types of cancer.
Synthesemethoden
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide is synthesized through a multi-step process that involves the use of several reagents and catalysts. The synthesis starts with the reaction of 4-methoxybenzaldehyde with ethyl bromoacetate to form 2-(4-methoxyphenyl)glycidyl ether. The glycidyl ether is then reacted with thiosemicarbazide to form 2-(4-methoxyphenyl)-N-(thiosemicarbazone)acetamide. This compound is then treated with morpholine and carbon disulfide to form 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin lymphoma. The compound has shown potent activity against cancer cells that overexpress BCL-2, which is a common feature of many types of cancer. 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells, which makes it a promising therapeutic agent.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(morpholine-4-carbothioyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-12-4-2-11(3-5-12)10-13(17)15-14(20)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJCCYZODBGVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.